molecular formula C14H19NO B14425492 N-(2-Benzyl-1-methylcyclopentyl)formamide CAS No. 80649-70-3

N-(2-Benzyl-1-methylcyclopentyl)formamide

Cat. No.: B14425492
CAS No.: 80649-70-3
M. Wt: 217.31 g/mol
InChI Key: NPBFOOPSVSEQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Benzyl-1-methylcyclopentyl)formamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group attached to a cyclopentyl ring, which is further substituted with a methyl group The formamide group is attached to the nitrogen atom of the cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzyl-1-methylcyclopentyl)formamide can be achieved through several synthetic routes. One common method involves the reaction of 2-benzyl-1-methylcyclopentylamine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzyl-1-methylcyclopentyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzyl derivatives.

Scientific Research Applications

N-(2-Benzyl-1-methylcyclopentyl)formamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Benzyl-1-methylcyclopentyl)formamide exerts its effects involves interactions with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The benzyl and cyclopentyl groups may also influence the compound’s binding affinity and specificity for different targets.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylformamide: Similar in structure but lacks the cyclopentyl and methyl groups.

    N-Methylformamide: Contains a methyl group but lacks the benzyl and cyclopentyl groups.

    N-Cyclopentylformamide: Contains the cyclopentyl group but lacks the benzyl and methyl groups.

Uniqueness

N-(2-Benzyl-1-methylcyclopentyl)formamide is unique due to the combination of the benzyl, methyl, and cyclopentyl groups attached to the formamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

80649-70-3

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-(2-benzyl-1-methylcyclopentyl)formamide

InChI

InChI=1S/C14H19NO/c1-14(15-11-16)9-5-8-13(14)10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,15,16)

InChI Key

NPBFOOPSVSEQLG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1CC2=CC=CC=C2)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.